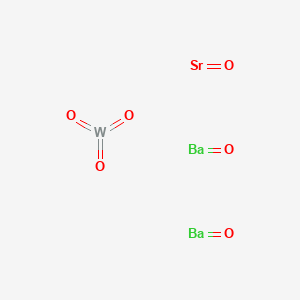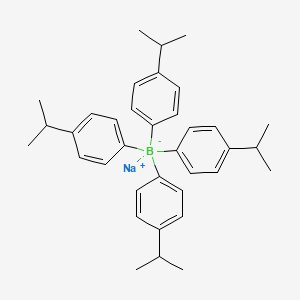![molecular formula C6H3BrIN3 B1144082 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-69-0](/img/structure/B1144082.png)
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromo and iodo groups. This structure is significant due to the electronic and steric effects imparted by the halogen substituents, influencing its reactivity and interactions.
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves multistep synthetic routes, including halogenation, nucleophilic substitution, and cyclization reactions. A representative method might start from a preformed pyrazole or pyridine, followed by specific substitutions to introduce the bromo and iodo groups at the desired positions (Donaire-Arias et al., 2022).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Polyheterocyclic Compounds : 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is used in the synthesis of new polyheterocyclic compounds with potential applications in various fields. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for constructing new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Applications : Variya, Panchal, and Patel (2019) synthesized a series of novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Fluorescence Immunoassay Applications : Pang Li-hua (2009) developed a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using a compound structurally related to 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This intermediate offers potential applications in bioanalytical assays (Pang Li-hua, 2009).
Photoinduced Tautomerization : Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridines, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which exhibit photoinduced tautomerization. This property can be crucial for developing photoresponsive materials and sensors (Vetokhina et al., 2012).
Antiproliferative Activity : Razmienė et al. (2021) investigated 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines for their antiproliferative activity against various cancer cell lines. Their findings suggest potential applications in cancer therapeutics (Razmienė et al., 2021).
C-H and C-I Bond Coupling : Shabashov and Daugulis (2005) developed a method for the palladium-catalyzed arylation of pyridines and pyrazoles, which is relevant for the modification of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This method has implications in synthetic chemistry and material science (Shabashov & Daugulis, 2005).
Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting the diverse roles these compounds play in drug discovery and development (Donaire-Arias et al., 2022).
Safety and Hazards
Future Directions
The compound has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it has potential for further exploration in the field of medicinal chemistry.
properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLVFGSMYLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)



![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)